molecular formula C21H18N2O B12292447 N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide

N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B12292447
M. Wt: 314.4 g/mol
InChI Key: XLXUKYDIQFPOCY-UHFFFAOYSA-N
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Description

N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide: is a synthetic organic compound that features a naphthalene moiety attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide typically involves the reaction of 1-(naphthalen-1-yl)ethanone with indole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indole-2-carboxamide, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Biology: In biological research, it serves as a probe to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

  • N-(1-(Naphthalen-1-yl)ethyl)formamide
  • N-(1-Naphthyl)ethylenediamine
  • Ethanone, 1-(1-Naphthalenyl)-

Uniqueness: N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide stands out due to its combination of the naphthalene and indole moieties, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or the creation of advanced materials .

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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